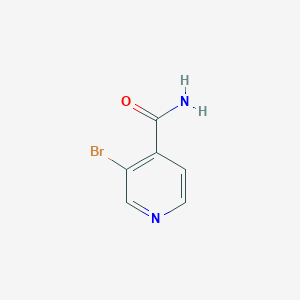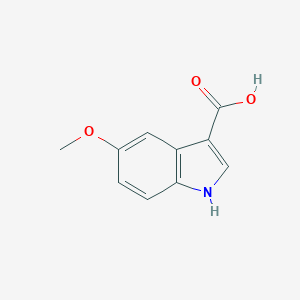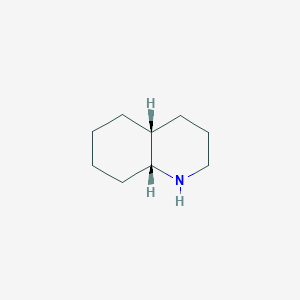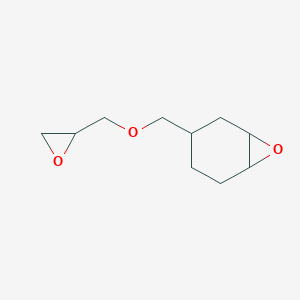
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. 1.0)heptane, 3-((oxiranylmethoxy)methyl)-.
Aplicaciones Científicas De Investigación
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of complex organic molecules. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the epoxide group.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. However, it has been shown to be relatively non-toxic in animal studies, indicating its potential for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is its high yield in synthesis. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain reactions.
Direcciones Futuras
There are several potential future directions for research on 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. One area of interest is in the development of new synthetic methods for the compound, which could improve its yield and make it more accessible for use in various applications. Additionally, further studies on the compound's mechanism of action could provide insights into its potential use in organic synthesis and other fields. Finally, research on the compound's toxicity and safety profile could help to determine its potential for use in various applications.
Métodos De Síntesis
The synthesis of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- involves the reaction of 3-chloro-1,2-epoxypropane with 2,5-dihydrofuran in the presence of a strong base. This reaction results in the formation of the desired compound with a yield of around 60%.
Propiedades
Número CAS |
10578-42-4 |
|---|---|
Nombre del producto |
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- |
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3-(oxiran-2-ylmethoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O3/c1-2-9-10(13-9)3-7(1)4-11-5-8-6-12-8/h7-10H,1-6H2 |
Clave InChI |
BOICCJPODWMTEY-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COCC3CO3 |
SMILES canónico |
C1CC2C(O2)CC1COCC3CO3 |
Sinónimos |
BA42'581 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



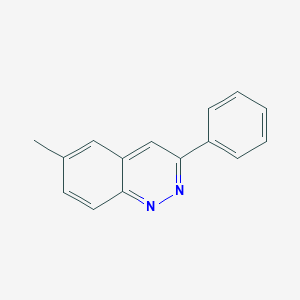
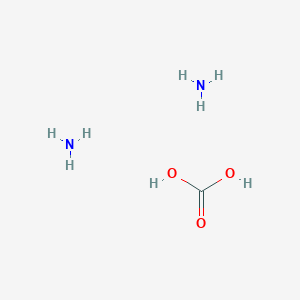
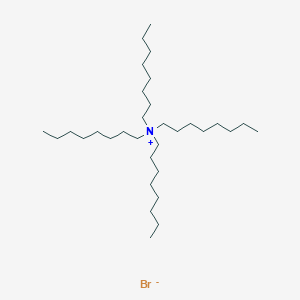
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
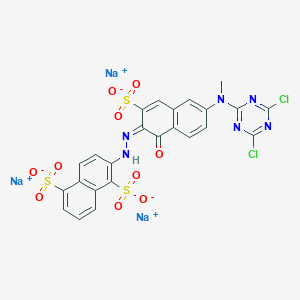
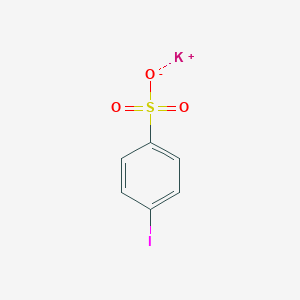
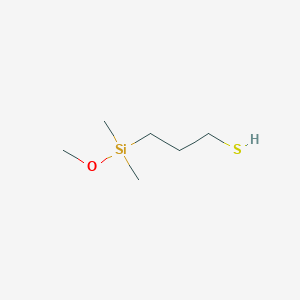
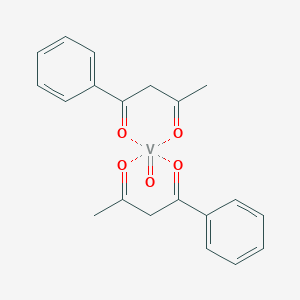
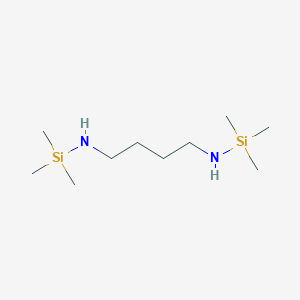
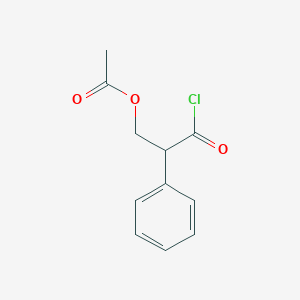
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
